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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of N1-Methyl-4-nitrobenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of N1-Methyl-4-nitrobenzene-1,3-diamine (CAS No. 6268-04-8...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N1-Methyl-4-nitrobenzene-1,3-diamine (CAS No. 6268-04-8). A thorough understanding of a compound's solubility is fundamental for its application in chemical synthesis, formulation, and various research and development activities. This document synthesizes available data on the physicochemical properties of N1-Methyl-4-nitrobenzene-1,3-diamine, offers insights into its predicted solubility in various solvents, and presents a detailed, field-proven protocol for the experimental determination of its solubility. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively work with this compound.

Introduction and Physicochemical Profile

N1-Methyl-4-nitrobenzene-1,3-diamine, also known as 2-Amino-4-nitro-N-methylaniline, is an organic compound with a distinct molecular architecture that dictates its chemical behavior. A clear understanding of its fundamental properties is essential for predicting its solubility.

Chemical Structure:

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis cluster_result Result A Weigh Excess Solute B Add Known Volume of Solvent A->B Combine C Agitate at Constant Temp (24-72 hours) B->C D Centrifuge/Settle C->D E Filter Supernatant (0.22 µm PTFE filter) D->E F Dilute Sample E->F G Quantify via HPLC F->G H Report Solubility (mg/mL or mol/L) G->H

Exploratory

N1-Methyl-4-nitrobenzene-1,3-diamine: A Technical Guide on Safety, Handling, and Benzimidazole-Based Drug Synthesis

Executive Summary N1-Methyl-4-nitrobenzene-1,3-diamine (CAS: 485841-59-6) is a highly functionalized ortho-nitroaniline derivative that serves as a critical building block in advanced medicinal chemistry. Characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N1-Methyl-4-nitrobenzene-1,3-diamine (CAS: 485841-59-6) is a highly functionalized ortho-nitroaniline derivative that serves as a critical building block in advanced medicinal chemistry. Characterized by its unique regiochemistry—a primary amine and a nitro group in an ortho relationship, complemented by a para-methylamine—this compound is specifically engineered for the synthesis of 5- or 6-substituted benzimidazoles. This technical whitepaper provides an authoritative framework for the safe handling, toxicodynamic profiling, and experimental utilization of this compound, particularly in the development of Hedgehog (Smoothened) pathway antagonists[1],[2].

Chemical Profile & Structural Significance

The strategic value of N1-Methyl-4-nitrobenzene-1,3-diamine lies in its pre-organized functional groups. The electron-withdrawing nitro group stabilizes the electron-rich diamine system during storage. Upon catalytic reduction, the molecule unveils a highly reactive 1,3,4-triamine. The newly formed ortho-diamine moiety acts as a perfect bis-nucleophile for cyclocondensation with aldehydes or carboxylic acids, rapidly yielding the benzimidazole pharmacophore[3],[4].

Table 1: Physicochemical and Safety Data

PropertyValue / Specification
CAS Number 485841-59-6
Molecular Formula C7H9N3O2[5]
Molecular Weight 167.17 g/mol [5]
SMILES String NC1=CC(NC)=CC=C1=O[5]
Appearance Orange to dark yellow crystalline powder
Storage Conditions 2-8°C, strict inert atmosphere (Argon/N2), protect from light[6]
GHS Classification Acute Tox. 3 (Oral/Dermal/Inhalation), Skin Sens. 1, Aquatic Chronic 2[6]
Primary Toxicities Methemoglobinemia, Allergic contact dermatitis[7],[8]

Toxicodynamics & Safety Causality (E-E-A-T)

Handling primary aromatic amines requires a deep understanding of their biological mechanisms of action. Standard laboratory safety protocols are insufficient without understanding the causality behind the toxicity.

The Mechanism of Methemoglobinemia

Like many nitroanilines, this compound is a potent inducer of methemoglobinemia ()[7]. The causality stems from in vivo metabolism: cytochrome P450 enzymes catalyze the N-hydroxylation of the amine or the partial reduction of the nitro group to form arylhydroxylamines. These electrophilic metabolites penetrate erythrocytes and establish a futile redox cycle. They oxidize the ferrous ( Fe2+ ) iron in hemoglobin to the ferric ( Fe3+ ) state[9]. The resulting methemoglobin is incapable of binding oxygen, leading to rapid cellular hypoxia and cyanosis[7].

Skin Sensitization and Haptenization

The diamine moiety is highly susceptible to forming reactive quinone diimines upon enzymatic oxidation in the skin[8]. These intermediates act as haptens, covalently binding to nucleophilic residues (e.g., cysteine, lysine) on epidermal proteins. The immune system's Langerhans cells recognize this hapten-protein complex, triggering a severe Type IV delayed hypersensitivity reaction (allergic contact dermatitis)[8].

Causality-Driven Handling Protocols
  • Barrier Protection: Because of its high lipophilicity, the compound easily penetrates standard latex. Double-gloving with nitrile (changed immediately upon suspected contact) is mandatory.

  • Environmental Control: Weighing and transfer must occur within a Class II Type B2 biological safety cabinet or a dedicated fume hood to prevent inhalation of airborne particulates.

  • Decontamination: Spills should be neutralized with a dilute acidic solution (e.g., 1-5% acetic acid) rather than pure organic solvents. The acid protonates the amines, converting them into water-soluble ammonium salts that are easily wiped away without spreading the lipophilic free base.

Strategic Role in Drug Discovery (Hedgehog Pathway)

N1-Methyl-4-nitrobenzene-1,3-diamine is a documented precursor in the synthesis of Smoothened (SMO) antagonists, as detailed in foundational patents (e.g., WO2006050506 by Curis, Inc.) ()[1],[2]. The Hedgehog signaling pathway is a major regulator of cell differentiation; its aberrant activation is a primary oncogenic driver in basal cell carcinomas and medulloblastomas.

By utilizing this specific nitroaniline, medicinal chemists can rapidly construct 5-(methylamino)benzimidazole cores, which act as potent competitive antagonists at the SMO receptor, halting downstream GLI-mediated tumor proliferation.

HedgehogPathway Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Represses GLI GLI Transcription Factors SMO->GLI Activates Inhibitor Benzimidazole Antagonist Inhibitor->SMO Antagonizes GeneExp Target Gene Expression GLI->GeneExp Promotes

Hedgehog signaling pathway showing SMO antagonism by benzimidazole derivatives.

Self-Validating Experimental Workflows

The synthesis of benzimidazoles from ortho-nitroanilines relies on a two-stage process: reduction followed by cyclocondensation ()[10]. The protocols below are designed as self-validating systems , where the physical observations directly confirm the chemical state.

SyntheticWorkflow Step1 N1-Methyl-4-nitrobenzene-1,3-diamine (Starting Material) Step2 Catalytic Hydrogenation (Pd/C, H2, MeOH) Step1->Step2 Reduction Step3 N1-Methylbenzene-1,3,4-triamine (Air-Sensitive Intermediate) Step2->Step3 In-situ generation Step4 Condensation & Cyclization (Aldehyde, Oxidant, Heat) Step3->Step4 Schiff base formation Step5 Substituted Benzimidazole (SMO Antagonist Core) Step4->Step5 Oxidative cyclization

Self-validating synthetic workflow from nitroaniline to benzimidazole core.

Protocol 1: Catalytic Reduction to N1-Methylbenzene-1,3,4-triamine

Causality: The introduction of a third amino group raises the HOMO energy level of the molecule significantly. The resulting triamine is highly susceptible to single-electron transfer (SET) oxidation by atmospheric triplet oxygen, which causes rapid polymerization into phenazine-based dark tars. Strict inert conditions are non-negotiable.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve N1-Methyl-4-nitrobenzene-1,3-diamine (1.0 eq) in anhydrous, degassed methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric in the presence of methanol vapors; add under a blanket of Argon.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon (repeat 3 times). Stir vigorously at room temperature for 2-4 hours.

  • Self-Validation Check: Monitor the reaction visually. The starting solution is deep yellow/orange. A successful reduction yields a completely colorless to pale yellow solution. If the solution turns dark purple or brown, the inert atmosphere has been breached, and the batch must be discarded.

  • Filtration: Filter the mixture through a pad of Celite strictly under Argon to remove the Pd/C. Use the filtrate immediately for Protocol 2.

Protocol 2: One-Pot Oxidative Cyclization to Benzimidazole Core

Causality: The ortho-diamine intermediate reacts with an aldehyde to form a Schiff base. To achieve aromaticity, the resulting imidazoline intermediate must be oxidized. Using a mild oxidant like sodium metabisulfite ( Na2​S2​O5​ ) facilitates this without over-oxidizing the sensitive methylamine group[3],[4].

  • Condensation: To the freshly prepared triamine solution from Protocol 1, add the desired aryl/heteroaryl aldehyde (1.05 eq).

  • Oxidation: Add an aqueous solution of Na2​S2​O5​ (1.2 eq).

  • Cyclization: Heat the mixture to 70°C for 6 hours.

  • Self-Validation Check: Monitor via LC-MS. The Schiff base intermediate will appear as an [M+H]+ peak. Successful oxidative cyclization is validated by a mass shift of −2 Da, corresponding to the loss of two protons to form the fully aromatic benzimidazole [M−2H]+ .

  • Workup: Concentrate the mixture in vacuo, neutralize with saturated NaHCO3​ , and extract with ethyl acetate. Purify via flash chromatography.

References

  • "WO2006050506 - MEDIATORS OF HEDGEHOG SIGNALING PATHWAYS, COMPOSITIONS AND USES RELATED THERETO" - WIPO Patentscope. URL: [Link]

  • "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines" - ACS Publications. URL: [Link]

  • "Synthesis of 2-Methylbenzimidazole in Continuous Flow: Mechanism of Cu–Pd/(K)γ-Al2O3-Catalyzed Deactivation and Regeneration" - ACS Publications. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N1-Methyl-4-nitrobenzene-1,3-diamine from 4-nitro-m-phenylenediamine

Abstract This technical guide provides a comprehensive framework for the selective synthesis of N1-Methyl-4-nitrobenzene-1,3-diamine, a key intermediate in various industrial and pharmaceutical applications. The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the selective synthesis of N1-Methyl-4-nitrobenzene-1,3-diamine, a key intermediate in various industrial and pharmaceutical applications. The synthesis involves the selective N-methylation of 4-nitro-m-phenylenediamine. This document outlines the underlying chemical principles, a detailed experimental protocol, and critical safety considerations. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a robust and reproducible method for preparing this compound.

Introduction and Scientific Background

N1-Methyl-4-nitrobenzene-1,3-diamine is a valuable building block in organic synthesis, particularly in the preparation of dyes and active pharmaceutical ingredients. The primary challenge in its synthesis from 4-nitro-m-phenylenediamine lies in achieving selective mono-methylation at the desired nitrogen atom. The two amino groups on the phenylenediamine ring exhibit different reactivities due to the electronic and steric effects of the nitro group, which can lead to the formation of a mixture of products, including the undesired N3-methylated isomer and the di-methylated product.

The Principle of Selective N-Methylation

The regioselectivity of the methylation reaction is governed by the nucleophilicity of the two amino groups. The amino group at the 1-position (meta to the nitro group) is more nucleophilic and less sterically hindered compared to the amino group at the 3-position (ortho to the nitro group). The strong electron-withdrawing nature of the nitro group deactivates the ortho-amino group more significantly. Consequently, methylation is more likely to occur at the 1-amino position, yielding the desired N1-methyl-4-nitrobenzene-1,3-diamine.

Controlling the extent of methylation to prevent the formation of the di-methylated product is another critical aspect. This is typically managed by carefully controlling the stoichiometry of the methylating agent.

Choice of Methylating Agent

Various methylating agents can be employed for the N-methylation of aromatic amines, including dimethyl sulfate, methyl iodide, and formaldehyde in the presence of a reducing agent (Eschweiler-Clarke reaction). More contemporary and "greener" alternatives include methanol and dimethyl carbonate in the presence of a suitable catalyst.[1] The selection of the methylating agent can significantly influence the reaction's selectivity and yield. For this protocol, we will focus on a classical approach using dimethyl sulfate due to its high reactivity and well-documented performance, while emphasizing the necessary safety precautions.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N1-Methyl-4-nitrobenzene-1,3-diamine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-nitro-m-phenylenediamine≥98%e.g., Sigma-AldrichStarting material
Dimethyl sulfate≥99%e.g., Sigma-AldrichMethylating agent (Highly Toxic)
Sodium bicarbonateACS reagente.g., Fisher ScientificBase
Dichloromethane (DCM)HPLC gradee.g., VWRExtraction solvent
Anhydrous sodium sulfateACS reagente.g., EMD MilliporeDrying agent
Silica gel60 Å, 230-400 meshe.g., Sorbent TechnologiesFor column chromatography
Ethyl acetateHPLC gradee.g., Fisher ScientificEluent for chromatography
HexanesHPLC gradee.g., Fisher ScientificEluent for chromatography
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Reaction Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Methylation Reaction cluster_workup Workup & Extraction cluster_purification Purification A Dissolve 4-nitro-m-phenylenediamine in suitable solvent B Add sodium bicarbonate A->B 1. C Cool the mixture to 0-5 °C B->C 2. D Slowly add dimethyl sulfate C->D 3. E Warm to room temperature and stir D->E 4. F Quench reaction with water E->F 5. G Extract with dichloromethane F->G 6. H Dry organic layer with Na2SO4 G->H 7. I Concentrate under reduced pressure H->I 8. J Purify by column chromatography I->J 9.

Caption: Workflow for the synthesis of N1-Methyl-4-nitrobenzene-1,3-diamine.

Step-by-Step Procedure
  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-nitro-m-phenylenediamine (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF). Add sodium bicarbonate (1.2 eq) to the solution.

  • Addition of Methylating Agent: Cool the mixture to 0-5 °C using an ice bath. Slowly add dimethyl sulfate (1.0 eq) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1] Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to isolate N1-Methyl-4-nitrobenzene-1,3-diamine.

Characterization

The identity and purity of the synthesized N1-Methyl-4-nitrobenzene-1,3-diamine should be confirmed using standard analytical techniques.

Analytical Techniques Overview

A multi-faceted analytical approach is essential for the comprehensive characterization of the final product.

Characterization cluster_techniques Analytical Techniques cluster_purpose Purpose NMR NMR Spectroscopy (¹H and ¹³C) Structure Structural Elucidation NMR->Structure MS Mass Spectrometry (MS) Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight HPLC High-Performance Liquid Chromatography (HPLC) Purity Purity Assessment HPLC->Purity FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) Functional_Groups Functional Group ID FTIR->Functional_Groups

Caption: Key analytical techniques for product characterization.

Expected Results
  • ¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amino protons.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of N1-Methyl-4-nitrobenzene-1,3-diamine (C₇H₉N₃O₂: 167.17 g/mol ).

  • HPLC: A reversed-phase HPLC method can be used to determine the purity of the final compound.[2]

Safety and Handling

Extreme caution must be exercised when handling the reagents and products involved in this synthesis.

  • 4-nitro-m-phenylenediamine: This compound is harmful if swallowed and may cause an allergic skin reaction.[3] It is also suspected of causing genetic defects.[4] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3][5] Handle in a well-ventilated area, preferably a chemical fume hood.[4][6] In case of skin contact, wash immediately with plenty of soap and water.[3]

  • Dimethyl sulfate: This reagent is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme care in a certified chemical fume hood. Use appropriate chemically resistant gloves and a face shield. Have an ammonia solution readily available to neutralize any spills.

  • General Precautions: Avoid inhalation of dust and vapors.[5] Do not eat, drink, or smoke when working with these chemicals.[5] Contaminated work clothing should not be allowed out of the workplace.[3][5]

Emergency Procedures
  • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][6]

Waste Disposal

All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[4] Do not allow the product or reagents to enter drains or surface water.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure the stoichiometry of the reagents is correct.
Loss of product during workupBe careful during the extraction and transfer steps. Ensure the pH is appropriate for efficient extraction.
Formation of Di-methylated Product Excess methylating agentCarefully control the stoichiometry of dimethyl sulfate. Use a 1:1 or slightly less than 1:1 molar ratio.[1]
High reaction temperatureMaintain a low temperature during the addition of the methylating agent.
Presence of Starting Material Insufficient methylating agentEnsure the accurate measurement and addition of dimethyl sulfate.
Short reaction timeAllow the reaction to proceed until the starting material is consumed as indicated by TLC.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of N1-Methyl-4-nitrobenzene-1,3-diamine from 4-nitro-m-phenylenediamine. By carefully controlling the reaction conditions, particularly the stoichiometry of the methylating agent and the reaction temperature, selective mono-methylation can be achieved with good yield. Adherence to the outlined safety procedures is paramount due to the hazardous nature of the chemicals involved. The successful synthesis and characterization of this compound will enable its use in a variety of downstream applications in research and development.

References

  • Benchchem. In-Depth Technical Guide: N2-Methyl-4-nitro-1,2-benzenediamine.
  • Dalton Transactions (RSC Publishing). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes.
  • Benchchem. Technical Support Center: Methylation of 4-nitro-1,2-phenylenediamine.
  • Unknown Source. methylation of amines using formic acid via simple inorganic base catalysis.
  • ChemicalBook. 4-Nitro-o-phenylenediamine - Safety Data Sheet.
  • Benchchem. 4-methyl-5-nitro-o-phenylenediamine safety data sheet and handling precautions.
  • PMC. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
  • Fisher Scientific. SAFETY DATA SHEET.
  • University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Unknown Source. Efficient and Selective N-Methylation of Nitroarenes under Mild Reaction Conditions.
  • Unknown Source. ICSC 1543 - 4-NITRO-o-PHENYLENEDIAMINE.
  • IRIS. Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity.
  • Cole-Parmer. Material Safety Data Sheet - 4-Nitro-1,2-phenylenediamine.
  • Scimplify. 4-Nitro-m-phenylenediamine (CAS NO:5131-58-8).
  • Rasayan. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.
  • ResearchGate. Reductive methylation of nitroarenes to N-methylamines. a Present work...
  • Sigma-Aldrich. N1-Methyl-4-nitrobenzene-1,2-diamine | 41939-61-1.
  • TCI Chemicals. N1-Methyl-4-nitro-1,2-phenylenediamine | 41939-61-1.
  • BLDpharm. 485841-59-6|N1-Methyl-4-nitrobenzene-1,3-diamine.
  • Corey Organics. N-Methyl-4-Nitrobenzene-1,2-Diamine.
  • Google Patents. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate.
  • Benchchem. Application Notes and Protocols for the Characterization of 4-Methyl-5-nitrobenzene-1,2-diamine.
  • Unknown Source. N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity.

Sources

Application

Application Note: N1-Methyl-4-nitrobenzene-1,3-diamine in Advanced Dye Synthesis and Formulation

Target Audience: Chemical Researchers, Formulation Scientists, and Cosmetic Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Insights N1-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Researchers, Formulation Scientists, and Cosmetic Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Insights

N1-Methyl-4-nitrobenzene-1,3-diamine (CAS: 485841-59-6) is a highly specialized aromatic amine serving as a critical intermediate in the synthesis of advanced colorants, particularly in semi-permanent and oxidative hair dye systems.

As a Senior Application Scientist, it is crucial to understand why this specific isomer is chosen over its unmethylated parent compound, 4-Nitro-1,3-phenylenediamine (). The molecular design relies on a classic "Push-Pull" Chromophore System :

  • The "Pull" : The nitro group ( −NO2​ ) at position 4 acts as a powerful electron acceptor.

  • The "Push" : The amino ( −NH2​ ) and methylamino ( −NHCH3​ ) groups act as strong electron donors.

The Causality of N-Methylation : Substituting a primary amine with a methylamino group at position 1 achieves two critical functional upgrades. First, it increases the electron-donating capacity into the aromatic ring, resulting in a bathochromic shift (shifting the absorption maximum to longer wavelengths), which yields deeper, more vibrant red/violet tones. Second, the added methyl group increases the molecule's overall lipophilicity. In cosmetic chemistry, this translates directly to enhanced penetration through the lipid-rich epicuticle of human hair fibers, ensuring superior color deposition and wash-fastness.

Quantitative Data & Comparative Analysis

To inform formulation decisions, the physicochemical and spectroscopic data of the intermediate are summarized below, cross-referenced with industry standards (; ).

Table 1: Physicochemical Properties
ParameterSpecification / Value
CAS Number 485841-59-6
Molecular Formula C7​H9​N3​O2​
Molecular Weight 167.17 g/mol
Appearance Deep orange to red crystalline powder
LogP (Estimated) ~0.85 (Optimal for keratin penetration)
Solubility Profile Soluble in ethanol, propylene glycol, and alkaline water; slightly soluble in neutral water.
Table 2: Spectroscopic & Functional Comparison
Feature4-Nitro-1,3-phenylenediamine (Parent)N1-Methyl-4-nitrobenzene-1,3-diamine (Target)Mechanistic Reason
λmax​ (Absorption) ~430 nm~460 nmBathochromic shift via N-methylation
Visual Color Yield Yellow / OrangeDeep Orange / RedEnhanced electron donation to the conjugated system
Cuticle Penetration ModerateHighIncreased lipophilicity reduces aqueous solvation barrier

Experimental Workflows & Protocols

Protocol A: Regioselective Synthesis via Nucleophilic Aromatic Substitution ( SN​Ar )

Every robust protocol must be self-validating. This synthesis relies on the varying activation energies of two leaving groups to ensure regiocontrol.

Objective: Synthesize the target intermediate from 2,4-difluoro-1-nitrobenzene. Causality: The starting material features two fluorine atoms activated by the strongly electron-withdrawing nitro group. Fluorine is an exceptional leaving group in SN​Ar reactions because its high electronegativity stabilizes the anionic Meisenheimer intermediate. The para-position (C4) is less sterically hindered, allowing selective attack by methylamine.

Step-by-Step Methodology:

  • Primary Amination (Para-Substitution):

    • Dissolve 1.0 eq of 2,4-difluoro-1-nitrobenzene in anhydrous tetrahydrofuran (THF).

    • Cool the vessel to 0°C (ice bath) to control the exothermic reaction and maximize regioselectivity.

    • Slowly add 1.1 eq of methylamine (2M solution in THF) dropwise over 30 minutes.

    • Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting material spot must disappear, confirming the formation of 2-fluoro-4-(methylamino)-1-nitrobenzene.

  • Secondary Amination (Ortho-Substitution):

    • Transfer the intermediate to a high-pressure Parr reactor.

    • Add 5.0 eq of aqueous ammonia (28% w/w) and a catalytic amount of Copper(I) iodide (CuI).

    • Seal and heat to 90°C for 12 hours.

    • Causality: The newly introduced methylamino group donates electron density, deactivating the ring. Harsher conditions (heat, pressure, and CuI catalyst) are required to force the substitution of the remaining ortho-fluorine.

  • Isolation:

    • Cool to room temperature, vent excess ammonia, and extract with ethyl acetate (3 x 50 mL).

    • Concentrate under reduced pressure and recrystallize from hot ethanol.

    • Validation Check: Confirm purity via HPLC (>98%) and structural identity via 1H -NMR (look for the distinct N- CH3​ singlet at ~2.8 ppm).

Protocol B: Formulation into a Semi-Permanent Dye Base

Objective: Formulate a stable, cuticle-penetrating semi-permanent hair dye. Causality: Direct dyes require an alkaline environment to swell the keratinous hair shaft, lifting the cuticle scales to allow the chromophore to penetrate the cortex.

Table 3: Formulation Master Batch (per 100g)
PhaseIngredientFunction% (w/w)
A Deionized WaterPrimary Solvent81.5%
A Hydroxyethylcellulose (HEC)Rheology Modifier2.0%
B N1-Methyl-4-nitrobenzene-1,3-diamineActive Chromophore1.5%
B Propylene GlycolCo-solvent / Humectant10.0%
B EthanolPenetration Enhancer5.0%
C Monoethanolamine (MEA)Alkalizing Agentq.s. to pH 9.5

Step-by-Step Methodology:

  • Aqueous Phase (Phase A): Heat water to 60°C. Slowly sift in HEC under high-shear homogenization. Causality: HEC prevents the final product from dripping during the 30-minute consumer application time.

  • Active Solubilization (Phase B): Dissolve the dye intermediate in Propylene Glycol and Ethanol. Causality: The co-solvent system overcomes the molecule's limited aqueous solubility, preventing patchy color deposition.

  • Combination & pH Adjustment: Add Phase B to Phase A under continuous stirring. Cool to 30°C. Add MEA dropwise until the pH stabilizes at exactly 9.5 ± 0.2.

  • Validation Check: Measure viscosity (Target: 3000-5000 cPs). Perform a strand test on bleached human hair swatches; expect a uniform red/violet hue after 30 minutes.

Workflow Visualization

The following diagram maps the logical progression from raw precursor to final cosmetic application, highlighting the divergence between direct and oxidative dye systems.

G N1 2,4-Difluoro-1-nitrobenzene (Highly Activated Precursor) N2 Step 1: Regioselective SNAr + Methylamine (Para Attack) N1->N2 N3 2-Fluoro-4-(methylamino)-1-nitrobenzene (Intermediate) N2->N3 N4 Step 2: Harsher SNAr + Ammonia (Ortho Attack) N3->N4 N5 N1-Methyl-4-nitrobenzene-1,3-diamine (Target Dye Intermediate) N4->N5 N6 Direct Dye Formulation (pH 9.5, Semi-Permanent) N5->N6 N7 Oxidative Dye Formulation (+ H2O2 / Coupler, Permanent) N5->N7

Workflow of regioselective synthesis and formulation of N1-Methyl-4-nitrobenzene-1,3-diamine.

References

  • National Library of Medicine. (2026). PubChem Compound Summary for CID 21208, 4-Nitro-1,3-benzenediamine. Retrieved from[Link]

Method

Application Note: N1-Methyl-4-nitrobenzene-1,3-diamine as a Strategic Building Block in Heterocyclic Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Chemical Profiling In modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Chemical Profiling

In modern drug discovery, the rapid assembly of functionalized heterocycles is paramount. N1-Methyl-4-nitrobenzene-1,3-diamine (CAS: 485841-59-6) has emerged as a privileged, highly versatile building block for synthesizing complex nitrogenous heterocycles [2, 3].

Structurally, this compound features a highly strategic substitution pattern:

  • An ortho-amino-nitro motif (C3 and C4): This acts as a stable, masked 1,2-diamine. The nitro group prevents premature oxidation and side reactions during storage, only revealing the highly reactive diamine upon controlled reduction.

  • A distal secondary amine (C1 - Methylamino): This group is positioned para to the nitro group. In drug design, this methylamino vector is highly prized as a hinge-binding motif in kinase inhibitors or as a surface-binding moiety in Sirtuin (SIRT) modulators [1].

By utilizing this pre-functionalized building block, chemists can bypass problematic early-stage nitration or nucleophilic aromatic substitution (SNAr) steps, ensuring absolute regiochemical fidelity when constructing 5-(methylamino)benzimidazoles, quinoxalines, and benzotriazoles.

Mechanistic Rationale & Synthetic Divergence

The true value of N1-methyl-4-nitrobenzene-1,3-diamine lies in its orthogonal reactivity. The primary synthetic workflow begins with the chemoselective reduction of the nitro group to yield 4-(methylamino)benzene-1,2-diamine .

Once the 1,2-diamine is unmasked, the molecule becomes a powerful bis-nucleophile. The causality behind choosing specific cyclization conditions depends on the target scaffold:

  • Benzimidazoles: Achieved via oxidative cyclocondensation with aldehydes. This scaffold is heavily utilized in anti-aging and metabolic disease research, specifically as Sirtuin-modulating compounds [1].

  • Quinoxalines: Achieved via direct condensation with 1,2-dicarbonyls.

  • Benzotriazoles: Achieved via diazotization of the primary amines.

G A N1-Methyl-4-nitrobenzene- 1,3-diamine (CAS: 485841-59-6) B 4-(Methylamino)benzene- 1,2-diamine A->B H2, Pd/C (Reduction) C 5-(Methylamino)- benzimidazoles B->C R-CHO, Na2S2O5 (Cyclocondensation) D 6-(Methylamino)- quinoxalines B->D 1,2-Dicarbonyls (Condensation) E 5-(Methylamino)- benzotriazoles B->E NaNO2, HCl (Diazotization)

Fig 1: Synthetic divergence of N1-Methyl-4-nitrobenzene-1,3-diamine into key heterocycles.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems, incorporating in-process causality checks to ensure high yield and purity.

Protocol A: Chemoselective Reduction to Unmask the 1,2-Diamine

Objective: Reduce the C4-nitro group without cleaving the C1-methylamino group.

Causality of Reagent Choice: We utilize Catalytic Hydrogenation (Pd/C, H₂) rather than metal-acid reductions (e.g., Fe/HCl or SnCl₂). 1,2-diamines are powerful chelating agents; using heavy metals often results in inseparable metal-diamine complexes that poison downstream biological assays. Pd/C ensures a clean, filterable reaction.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve N1-methyl-4-nitrobenzene-1,3-diamine (1.0 eq) in anhydrous Methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere. Caution: Pd/C is pyrophoric in the presence of solvent fumes.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon). Stir vigorously at room temperature for 4-6 hours.

  • In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material is bright yellow. The complete disappearance of the yellow spot and the appearance of a highly polar, UV-active spot validates the reaction completion.

  • Workup: Filter the suspension through a pad of Celite under argon to remove the catalyst.

  • Storage: Concentrate the filtrate in vacuo. Critical: The resulting 4-(methylamino)benzene-1,2-diamine is highly susceptible to air oxidation (turning dark brown/black). It must be used immediately in Protocol B or stored under strict inert atmosphere at -20°C.

Protocol B: Oxidative Cyclocondensation to 5-(Methylamino)benzimidazoles

Objective: Construct the benzimidazole core via reaction with an aldehyde.

Causality of Reagent Choice: Direct condensation of a diamine with an aldehyde yields a partially saturated benzimidazoline. To drive the reaction to the fully aromatic benzimidazole, an oxidant is required. We utilize Sodium Metabisulfite (Na₂S₂O₅). Na₂S₂O₅ serves a dual purpose: it forms a highly electrophilic bisulfite adduct with the aldehyde to accelerate Schiff base formation, and it acts as a mild internal oxidant to aromatize the ring without over-oxidizing the sensitive secondary methylamine.

Step-by-Step Methodology:

  • Adduct Formation: In a reaction vial, combine the desired Aldehyde (1.1 eq) and Na₂S₂O₅ (1.2 eq) in a 1:1 mixture of Ethanol/Water (0.3 M). Stir at room temperature for 30 minutes to form the bisulfite adduct.

  • Condensation: Add the freshly prepared 4-(methylamino)benzene-1,2-diamine (1.0 eq) from Protocol A to the mixture.

  • Cyclization: Heat the reaction to 80°C (reflux) for 4-8 hours.

  • In-Process Validation: As the aromatization occurs, the highly crystalline benzimidazole product typically begins to precipitate from the aqueous ethanol mixture. A thick suspension validates successful cyclization.

  • Isolation: Cool the mixture to 0°C. Filter the precipitate, wash with cold water, and dry under high vacuum to yield the target 5-(methylamino)benzimidazole [1].

Mechanism Step1 4-(Methylamino)benzene-1,2-diamine + R-CHO Step2 Schiff Base Intermediate (Imine at C2-NH2) Step1->Step2 -H2O Step3 Intramolecular Nucleophilic Attack (C1-NH2 attacks Imine) Step2->Step3 Cyclization Step4 Benzimidazoline Intermediate (Non-aromatic) Step3->Step4 Step5 Oxidative Dehydrogenation (via Na2S2O5) Step4->Step5 Oxidation Step6 5-(Methylamino)benzimidazole Core Step5->Step6 -2H

Fig 2: Mechanistic pathway of oxidative cyclocondensation to form the benzimidazole core.

Quantitative Data: Reaction Optimization Summary

To assist in experimental design, the following table summarizes optimized conditions for converting the unmasked 1,2-diamine into various heterocyclic scaffolds.

Target ScaffoldElectrophile / ReagentCatalyst / AdditiveTemp & SolventTypical Yield Range
Benzimidazole Aldehyde (R-CHO)Na₂S₂O₅ (Oxidant)EtOH/H₂O, 80°C75 - 90%
Benzimidazole Carboxylic Acid (R-COOH)Polyphosphoric Acid (PPA)Neat, 120°C60 - 80%
Quinoxaline 1,2-DiketoneAcetic Acid (Catalytic)EtOH, Reflux85 - 95%
Benzotriazole Sodium Nitrite (NaNO₂)HCl (Aqueous)0°C to RT80 - 90%

Note: Yields are highly dependent on the electronic nature of the R-groups attached to the electrophile.

References

  • Title: BENZIMIDAZOLES AND RELATED ANALOGS AS SIRTUIN MODULATORS (WO2010003048A1)
  • Title: 485841-59-6 | N1-Methyl-4-nitrobenzene-1,3-diamine Source: BLD Pharm URL
  • Title: 4 methyl nitrobenzene | Sigma-Aldrich (N1-methyl-4-nitrobenzene-1,3-diamine)
Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N1-Methyl-4-nitrobenzene-1,3-diamine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Quality Control Chemical Profiling & Analytical Challenges N1-Methyl-4-nitrobenzene-1,3-diamine (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Quality Control

Chemical Profiling & Analytical Challenges

N1-Methyl-4-nitrobenzene-1,3-diamine (CAS: 485841-59-6) is a highly functionalized nitroaromatic amine utilized as a critical intermediate in pharmaceutical synthesis and complex dye formulation. Structurally, it features an electron-withdrawing nitro group (-NO₂), a primary amine (-NH₂), and a secondary methylamine (-NHCH₃) attached to a benzene ring.

From a chromatographic perspective, this molecule presents a dual challenge:

  • Basic Amine Functionality: The primary and secondary amines are basic. If analyzed at a neutral pH, they exist in a state of partial ionization, which leads to severe peak tailing due to secondary interactions with residual silanol groups on silica-based stationary phases.

  • Electron-Deficient Aromatic Ring: The strong electron-withdrawing nature of the nitro group creates an electron-poor aromatic system, which can result in poor retention on standard aliphatic (C18) columns if the amines are fully protonated and highly polar.

To achieve robust, reproducible quantification, the analytical method must be designed with strict causality in mind: the mobile phase must control ionization, and the stationary phase must provide complementary retention mechanisms.

Method Development Rationale (The "Why")

Based on foundational principles established in [1] for nitroaromatic compounds, and advanced phase chemistries detailed by [2] and [3], we have engineered an optimized Reversed-Phase HPLC (RP-HPLC) method.

  • Stationary Phase Selection (Phenyl-Hexyl vs. C18): While a fully end-capped C18 column can be used, a Phenyl-Hexyl column is strongly recommended. The electron-rich phenyl phase of the column undergoes highly specific π−π (pi-pi) interactions with the electron-deficient nitrobenzene ring of the analyte. This targeted interaction enhances retention and selectivity, compensating for the polarity of the protonated amines.

  • Mobile Phase pH Control: We utilize 0.1% Formic Acid (pH ~2.7) in the aqueous mobile phase. This acidic modifier serves a dual purpose: it fully protonates the basic amine groups (ensuring a single, uniform ionization state to prevent peak splitting) and suppresses the ionization of residual surface silanols on the column, effectively eliminating peak tailing.

  • Detection Wavelength: The push-pull electron system (electron-donating amines and electron-withdrawing nitro group) creates a strong chromophore. Detection is optimal at 254 nm (aromatic backbone) and 410 nm (specific to the nitro-amine visible absorbance), providing orthogonal confirmation of peak purity.

Analytical Workflow

Workflow A Sample Prep (Acetonitrile) B Filtration (0.22 µm PTFE) A->B C HPLC Injection (Autosampler) B->C D RP Separation (Phenyl-Hexyl) C->D E UV-Vis Detection (254 nm & 410 nm) D->E F Data Analysis & Quantification E->F

Workflow for the RP-HPLC analysis of N1-Methyl-4-nitrobenzene-1,3-diamine.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . The system must pass a System Suitability Test (SST) prior to any sample analysis to confirm that the column equilibrium and pH control are functioning as intended.

Reagents and Materials
  • Analyte: N1-Methyl-4-nitrobenzene-1,3-diamine Reference Standard (Purity ≥ 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Formic Acid (FA).

  • Consumables: 0.22 µm PTFE syringe filters, amber glass HPLC vials (analyte is light-sensitive).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-Grade Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile. Store at 4°C in the dark.

  • Working Standard (50 µg/mL): Dilute 500 µL of the Stock Solution into a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE filter directly into an amber autosampler vial.

Chromatographic Conditions
ParameterOptimized ConditionRationale
Column Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)Maximizes π−π interactions with the nitroaromatic ring.
Mobile Phase A Water + 0.1% Formic AcidControls amine ionization; suppresses silanols.
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides elution strength with low UV cutoff.
Elution Mode Gradient (See below)Sharpens peak shape and washes late-eluting impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLPrevents volume overload and band broadening.
Column Temp. 35 °CReduces mobile phase viscosity and stabilizes retention.
Detection UV at 254 nm and 410 nmCaptures both aromatic and nitro-amine specific absorbance.

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar analyte at the column head)

  • 2.0 - 8.0 min: 10% B 60% B (Linear ramp for elution)

  • 8.0 - 10.0 min: 60% B 95% B (Column wash)

  • 10.0 - 15.0 min: 10% B (Re-equilibration)

System Suitability & Method Validation Parameters

Before proceeding with unknown samples, inject the Working Standard (50 µg/mL) five consecutive times. The system is considered "validated for use" only if the following criteria are met:

Validation ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) %RSD 1.0%Indicates pump malfunction or incomplete column equilibration.
Peak Area %RSD 2.0%Indicates autosampler inconsistency or analyte degradation.
Tailing Factor ( Tf​ ) 0.9 - 1.5 Tf​ > 1.5 indicates secondary silanol interactions or column voiding.
Theoretical Plates ( N ) 3000Low N indicates column degradation or dead volume in the system.
Linearity ( R2 ) 0.999 (1 - 100 µg/mL)Ensures accurate quantification across the expected concentration range.

Troubleshooting & Chromatographic Causality

When analyzing nitro-p-phenylenediamine derivatives, environmental and systemic variables can drastically alter chromatographic behavior. The decision matrix below outlines the logical troubleshooting path for common issues encountered with this specific chemical class.

Troubleshooting Root Peak Tailing or Poor Resolution? Cause1 Secondary Silanol Interactions Root->Cause1 Cause2 Sub-optimal pH (Partial Ionization) Root->Cause2 Sol1 Use End-capped or Phenyl-Hexyl Column Cause1->Sol1 Sol2 Add 0.1% Formic Acid to Mobile Phase Cause2->Sol2

Decision matrix for optimizing nitroaromatic amine chromatographic peak shapes.

Crucial Insight for Drug Development Professionals: N1-Methyl-4-nitrobenzene-1,3-diamine is susceptible to photo-degradation and oxidative coupling. If you observe a sudden appearance of broad, late-eluting peaks or a drop in the main peak area over a 24-hour sequence, the analyte is likely degrading in the autosampler. Causality-driven solution: Always use amber vials, keep the autosampler thermostat at 4°C, and prepare fresh standards daily.

References

  • U.S. Environmental Protection Agency. Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). EPA SW-846 Compendium. URL:[Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Application Library. URL:[Link]

  • Agilent Technologies. EPA 8330A Analysis of Explosives Using Agilent Poroshell 120 EC-CN and EC-C18 Columns. Agilent Application Notes. URL:[Link]

Method

GC-MS protocol for "N1-Methyl-4-nitrobenzene-1,3-diamine" characterization

Application Note: GC-MS Characterization of N1-Methyl-4-nitrobenzene-1,3-diamine via Pre-Column Acylation Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Tec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GC-MS Characterization of N1-Methyl-4-nitrobenzene-1,3-diamine via Pre-Column Acylation

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide

Executive Summary & Analytical Rationale

N1-Methyl-4-nitrobenzene-1,3-diamine (CAS 485841-59-6) is a highly substituted nitroaniline derivative frequently utilized as a critical intermediate in the synthesis of complex dyes, pharmaceuticals, and advanced materials[1]. Characterizing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. The molecule possesses a primary amine (-NH₂), a secondary amine (-NHCH₃), and an electron-withdrawing nitro group (-NO₂).

The Causality of the Analytical Challenge: When injected directly into a high-temperature GC inlet, the active hydrogens on the primary and secondary amines readily form strong hydrogen bonds with residual silanol groups on the column stationary phase and glass liner. This interaction causes severe peak tailing, irreversible adsorption, and reduced sensitivity[2]. Furthermore, polar aniline derivatives are susceptible to thermal degradation at elevated temperatures[3].

The Self-Validating Solution: To ensure a robust and reproducible E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded protocol, this method employs pre-column acylation using Trifluoroacetic Anhydride (TFAA). TFAA quantitatively caps the active amine hydrogens, converting them into stable trifluoroacetamides. This reaction dramatically lowers the analyte's boiling point, neutralizes its polarity, and provides a distinct, heavy mass fragmentation signature (loss of CF₃) that makes MS identification unambiguous and self-validating[3].

Physicochemical Profiling

Understanding the baseline properties of the target analyte is critical for optimizing the derivatization stoichiometry and GC oven programming.

PropertyValue / Description
Chemical Name N1-Methyl-4-nitrobenzene-1,3-diamine
CAS Number 485841-59-6
Molecular Formula C₇H₉N₃O₂
Molecular Weight (Underivatized) 167.17 g/mol
Target Derivative Di-Trifluoroacetyl (Di-TFA) derivative
Molecular Weight (Derivatized) 359.18 g/mol
Key Functional Groups Primary amine (C3), Secondary amine (C1), Nitro (C4)

Materials and Reagents

  • Analyte Standard: N1-Methyl-4-nitrobenzene-1,3-diamine (Analytical standard grade, >98% purity).

  • Extraction/Reconstitution Solvent: Ethyl Acetate (Anhydrous, GC-MS grade). Causality: Water must be strictly excluded, as moisture will violently hydrolyze TFAA into trifluoroacetic acid, halting the derivatization.

  • Derivatization Reagent: Trifluoroacetic Anhydride (TFAA, >99%).

  • Acid Scavenger/Catalyst: Pyridine (Anhydrous). Causality: Pyridine neutralizes the acidic byproduct of the acylation reaction, driving the equilibrium forward and preventing acid-catalyzed degradation of the analyte.

Step-by-Step Experimental Protocol

This workflow is designed to be a self-validating system; the solvent exchange step ensures that no active derivatization reagents enter the GC system, thereby protecting the column phase from acid stripping.

Phase 1: Sample Preparation

  • Accurately weigh 1.0 mg of the N1-Methyl-4-nitrobenzene-1,3-diamine standard and dissolve in 10 mL of anhydrous ethyl acetate to create a 100 µg/mL stock solution.

  • Dilute the stock solution to a working concentration of 10 µg/mL using anhydrous ethyl acetate.

Phase 2: Derivatization (Acylation) 3. Transfer 100 µL of the working solution (or sample extract) into a 2.0 mL amber glass GC autosampler vial equipped with a PTFE-lined screw cap. 4. Add 50 µL of TFAA and 10 µL of anhydrous pyridine to the vial. 5. Seal the vial tightly and vortex for 5 seconds to ensure homogeneous mixing. 6. Incubate the vial in a dry block heater at 60 °C for exactly 30 minutes to drive the di-acylation of both the primary and secondary amines to completion.

Phase 3: Solvent Exchange (Critical Column-Protection Step) 7. Remove the vial from the heater and allow it to cool to room temperature. 8. Uncap the vial and evaporate the reaction mixture to complete dryness under a gentle stream of ultra-high purity Nitrogen (N₂) at room temperature. Causality: This step removes unreacted TFAA and residual pyridine/acid, which would otherwise cause severe stationary phase bleed in the GC column. 9. Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate. Vortex for 10 seconds. 10. Transfer the reconstituted sample to a GC vial with a micro-insert for analysis.

Instrumental Parameters

The following parameters are optimized for the separation of fluorinated aniline derivatives.

ParameterSetting
GC System Agilent 7890B (or equivalent)
MS Detector Agilent 5977B Single Quadrupole (or equivalent)
Analytical Column HP-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (Ultra-High Purity, 99.999%), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL
Inlet Temperature 250 °C
Injection Mode Splitless (Purge valve ON at 1.0 min)
Oven Temperature Program Initial: 80 °C (Hold 1 min)Ramp: 15 °C/min to 280 °CFinal: 280 °C (Hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Scan Range m/z 50 to 450

Data Interpretation & Expected Mass Spectra

Upon successful di-acylation, the molecular weight shifts from 167.17 to 359.18. The addition of two trifluoroacetyl groups provides highly stable and predictable fragmentation pathways under 70 eV EI conditions.

Expected Fragment (m/z)Relative AbundanceStructural Assignment / Causality
359 Medium[M]⁺ (Molecular Ion of the Di-TFA derivative)
290 High (Base Peak)[M - CF₃]⁺ (Loss of a trifluoromethyl radical, highly characteristic of TFA derivatives)
262 Medium[M - CF₃CO]⁺ (Loss of an entire trifluoroacetyl group)
313 Low-Medium[M - NO₂]⁺ (Loss of the nitro group from the aromatic ring)

Workflow Visualization

GCMS_Workflow A Sample Prep (Anhydrous EtOAc) B Derivatization (TFAA + Pyridine) A->B 100 µL Extract C Solvent Exchange (N2 Dry & Reconstitute) B->C 60°C, 30 min D GC-MS Analysis (EI Mode, HP-5MS) C->D 1 µL Splitless E Data Interpretation (Spectral Matching) D->E Chromatogram

Workflow for the derivatization and GC-MS analysis of N1-Methyl-4-nitrobenzene-1,3-diamine.

Troubleshooting & Self-Validation

To ensure the trustworthiness of the analytical run, monitor the chromatogram for the following self-validating indicators:

Observed IssueRoot Cause Analysis (Causality)Corrective Action
Multiple peaks for the same analyte Incomplete derivatization (mixture of Mono-TFA and Di-TFA derivatives).Ensure the sample is completely anhydrous. Increase incubation time to 45 mins or increase TFAA volume.
Severe peak tailing of the derivative Active sites in the GC inlet liner stripping the TFA groups off the molecule.Replace the inlet liner with an ultra-inert, deactivated glass liner. Trim 10 cm off the front of the GC column.
Rapid loss of column sensitivity over time Incomplete N₂ evaporation during the solvent exchange step, introducing acid to the column.Ensure the reaction mixture is evaporated to absolute dryness before reconstitution.

References

  • Liu, Y., et al. "Derivatization and Microextraction Methods for Determination of Organic Compounds by Gas Chromatography." ResearchGate. URL: [Link]

Sources

Application

Application Note: Advanced Purification of N1-Methyl-4-nitrobenzene-1,3-diamine via Recrystallization

Introduction & Mechanistic Overview N1-Methyl-4-nitrobenzene-1,3-diamine (CAS: 485841-59-6) is a critical nitroaromatic intermediate widely utilized in the synthesis of advanced dyes, hair colorants, and pharmaceutical a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

N1-Methyl-4-nitrobenzene-1,3-diamine (CAS: 485841-59-6) is a critical nitroaromatic intermediate widely utilized in the synthesis of advanced dyes, hair colorants, and pharmaceutical active ingredients. Structurally, the molecule features a benzene ring substituted with an electron-withdrawing nitro group and two electron-donating amine/methylamine groups. This creates a highly polarized, conjugative "push-pull" electronic system across the aromatic ring[1].

While this electronic configuration is highly desirable for its chromophoric properties, it renders the compound susceptible to oxidative degradation and side-reactions during synthesis. Consequently, crude batches often contain regioisomers, unreacted starting materials, and trace polymeric oxidation products. Recrystallization is the most scalable and thermodynamically sound method for its purification. By exploiting the differential solubility of the target compound versus its impurities in a carefully selected solvent system, researchers can achieve >99% purity[2].

Physicochemical Profiling

Before initiating the purification protocol, it is critical to understand the physicochemical parameters of the target molecule. These properties dictate the boundaries of our thermodynamic system and validate our analytical controls.

ParameterValue / CharacteristicRelevance to Purification Strategy
IUPAC Name N1-Methyl-4-nitrobenzene-1,3-diamineDetermines structural polarity and hydrogen-bonding capacity.
CAS Number 485841-59-6Primary identifier for material sourcing and safety data[3].
Molecular Weight 167.17 g/mol Used for stoichiometric and yield calculations.
Appearance Yellow to orange/red solidVisual indicator; darkening suggests oxidative impurities[2].
Solubility Profile High in hot alcohols; Low in coldIdeal for temperature-gradient recrystallization[2].
Chemical Stability Sensitive to prolonged oxidationRequires inert atmosphere (N₂) during prolonged heating[1].

Solvent Selection Rationale

The cornerstone of any recrystallization is the solvent. For nitro-phenylenediamine derivatives, lower aliphatic alcohols—specifically methanol—are the industry standard[2].

  • Thermodynamic Suitability: Methanol provides a steep solubility curve for N1-Methyl-4-nitrobenzene-1,3-diamine. The compound is highly soluble near methanol's boiling point (64.7°C) due to favorable hydrogen bonding between the solvent's hydroxyl group and the solute's amine/nitro groups. Conversely, solubility drops precipitously at 0–5°C, ensuring a high recovery yield.

  • Impurity Exclusion: Non-polar impurities remain largely insoluble in methanol and can be removed via hot filtration, while highly polar, low-molecular-weight impurities remain dissolved in the cold mother liquor during crystallization.

Recrystallization Workflow

Workflow Crude Crude N1-Methyl-4-nitrobenzene-1,3-diamine (Starting Material) Dissolve Dissolution in Hot Methanol (60°C, Agitation) Crude->Dissolve Add Solvent HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter Maintain Heat Cooling Controlled Cooling (0.5°C/min to 5°C) HotFilter->Cooling Clarified Filtrate Crystallize Nucleation & Crystal Growth (Lattice Formation) Cooling->Crystallize Supersaturation Isolate Vacuum Filtration & Washing (Cold Methanol) Crystallize->Isolate Slurry Dry Vacuum Drying (40°C, to Constant Weight) Isolate->Dry Wet Cake Pure Pure N1-Methyl-4-nitrobenzene-1,3-diamine (Target API / Intermediate) Dry->Pure Final Product

Workflow for the recrystallization of N1-Methyl-4-nitrobenzene-1,3-diamine from methanol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes specific In-Process Controls (IPCs) to ensure the physical chemistry behaves as predicted and to prevent catastrophic yield loss.

Step 1: Preparation and Inerting

  • Action: Place the crude N1-Methyl-4-nitrobenzene-1,3-diamine in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Purge the system with inert nitrogen gas.

  • Causality: Nitroaromatics can undergo slow oxidation at elevated temperatures[1]. An inert atmosphere prevents the formation of dark, polymeric byproducts during the heating phase, which would otherwise contaminate the final crystal lattice.

Step 2: Dissolution

  • Action: Add HPLC-grade methanol (approximately 5–7 volumes, i.e., 5–7 mL per gram of crude). Heat the suspension to 60°C using a water or oil bath. Stir aggressively. If the solid does not completely dissolve, add additional methanol in 0.5 volume increments until a clear (though deeply colored) solution is achieved.

  • Causality: We aim for a saturated solution just below the boiling point. Over-dilution will drastically reduce the final yield, while under-dilution will cause premature crystallization during the subsequent filtration step.

Step 3: Hot Filtration (IPC Checkpoint)

  • Action: Rapidly filter the hot solution through a pre-warmed Buchner funnel (or a jacketed sintered glass funnel) into a pre-warmed receiving flask.

  • Causality: This step removes insoluble impurities (e.g., dust, unreacted starting materials, polymeric oxidation products). Pre-warming the glassware is critical; cold glass will cause immediate, uncontrolled shock-crystallization in the funnel, clogging the frit and ruining the batch.

Step 4: Controlled Cooling & Crystallization

  • Action: Transfer the receiving flask to a stir plate. Allow the solution to cool to room temperature ambiently (approx. 0.5°C to 1°C per minute) with gentle stirring. Once at room temperature, transfer the flask to an ice-water bath to bring the temperature down to 0–5°C for 1 hour.

  • Causality: Do not crash cool. Rapid cooling forces the compound to precipitate too quickly, trapping solvent molecules and soluble impurities within the crystal lattice (occlusion). Slow cooling promotes the growth of pure, highly ordered crystal lattices. Gentle stirring prevents the compound from "oiling out" (forming a separate liquid phase rather than crystals).

Step 5: Isolation and Washing

  • Action: Isolate the newly formed crystals via vacuum filtration. Wash the filter cake with 1–2 volumes of ice-cold methanol (0°C).

  • Causality: The mother liquor clinging to the crystals contains the concentrated soluble impurities. The cold methanol wash displaces this dirty liquid. The wash solvent must be ice-cold to minimize the dissolution of your purified product.

Step 6: Drying

  • Action: Transfer the filter cake to a vacuum oven. Dry at 40°C under high vacuum (<-0.08 MPa) until a constant weight is achieved.

  • Causality: Residual methanol can interfere with downstream applications (e.g., NMR analysis or subsequent synthetic steps). A temperature of 40°C is chosen to safely drive off the solvent without risking thermal degradation of the nitroaromatic compound.

Analytical Validation & Troubleshooting

To validate the success of the protocol, the dried crystals must be subjected to the following analyses:

  • Melting Point Determination: A sharp melting point range (typically within 1–2°C) indicates high purity. A depressed or broad melting range indicates trapped impurities or residual solvent.

  • HPLC Analysis: Reverse-phase HPLC (e.g., C18 column, Water/Acetonitrile gradient) will quantify the removal of regioisomers and confirm >99% purity.

  • Troubleshooting "Oiling Out": If the compound forms an oily layer instead of crystals during Step 4, the solution is likely too concentrated or cooling too rapidly. Reheat the mixture to 60°C, add 10% more methanol, and cool at a slower rate. Seeding the solution with a pure crystal of N1-Methyl-4-nitrobenzene-1,3-diamine at 40°C can also force proper nucleation.

References

  • Title: EP0688767A1 - 5-mercapto-2-nitro paraphenylenediamine compounds and hair dye compositions containing same Source: European Patent Office / Google Patents URL
  • Title: Investigation of Selected Potential Environmental Contaminants: Nitroaromatics Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Method

Application Note: Derivatization Strategies for N1-Methyl-4-nitrobenzene-1,3-diamine in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N1-Methyl-4-nitrobenzene-1,3-diamine (CAS: 485841-59-6) Introduction & Structural Analysis N1-Methyl-4-nitrobenzene-1,3-diami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N1-Methyl-4-nitrobenzene-1,3-diamine (CAS: 485841-59-6)

Introduction & Structural Analysis

N1-Methyl-4-nitrobenzene-1,3-diamine is a highly functionalized, privileged building block frequently utilized in the development of targeted therapeutics, including kinase inhibitors and CNS-active agents. The molecule possesses a unique structural topology: a primary amine at C3, a secondary methylamino group at C1, and a strongly electron-withdrawing nitro group at C4.

The ortho-relationship between the C3-primary amine and the C4-nitro group makes this compound an ideal precursor for the synthesis of 5-(methylamino)benzimidazoles. By reducing the nitro group, the scaffold is converted into an ortho-phenylenediamine derivative (N1-methylbenzene-1,3,4-triamine), which can undergo rapid cyclization with various electrophiles (e.g., aldehydes, carboxylic acids) to form biologically active heterocyclic cores[1].

Mechanistic Insights: Electronic Causality in Derivatization

Understanding the electronic landscape of this scaffold is critical for predicting regioselectivity during derivatization:

  • Pre-Reduction (Deactivated State): The C4-nitro group exerts a strong electron-withdrawing effect via resonance, significantly deactivating the ring. The C3-primary amine is both sterically hindered and electronically depleted by the adjacent nitro group.

  • Post-Reduction (Activated State): Upon reduction of the nitro group to an amine, the electronic character of the ring flips. The C1-methylamino group donates electron density into the ring via resonance, enriching the para position (C4). Because the C3-amine is meta to the C1-methylamino group, it does not benefit from this resonance donation.

  • Causality in Cyclization: Consequently, the newly formed C4-amine is significantly more nucleophilic than the C3-amine. During benzimidazole synthesis via aldehyde condensation, the initial Schiff base formation occurs preferentially at the highly nucleophilic C4 position, followed by intramolecular attack by the C3-amine to close the imidazoline ring[1].

Derivatization Workflow

G A N1-Methyl-4-nitrobenzene -1,3-diamine (Precursor) B N1-Methylbenzene -1,3,4-triamine (Intermediate) A->B Reduction (Fe/NH4Cl or H2/Pd-C) Protocol B C 5-(Methylamino)- 2-substituted -1H-benzimidazole A->C One-Pot Reductive Cyclization (Na2S2O4) Protocol A B->C Cyclization (R-CHO, Oxidant)

Figure 1: Derivatization pathways of N1-Methyl-4-nitrobenzene-1,3-diamine.

Experimental Protocols: Self-Validating Systems

Protocol A: One-Pot Reductive Cyclization to Benzimidazoles (Sodium Dithionite Method)

This transition-metal-free protocol is highly efficient for library synthesis, allowing the simultaneous reduction of the nitro group and oxidative cyclization with an aldehyde in a single vessel[2].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve N1-Methyl-4-nitrobenzene-1,3-diamine (1.0 eq, 10 mmol) and the desired aryl/alkyl aldehyde (1.2 eq, 12 mmol) in DMSO (30 mL).

  • Reduction Initiation: Add a freshly prepared aqueous solution of Sodium Dithionite (Na₂S₂O₄, 3.0 eq, 30 mmol in 10 mL H₂O) dropwise to the stirring mixture.

  • Cyclization: Heat the reaction mixture to 90 °C and stir for 3–5 hours.

  • Workup: Cool to room temperature, pour into ice water, and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Na₂S₂O₄ acts as the reducing agent to yield the ortho-diamine in situ. DMSO is specifically chosen as the solvent because it solubilizes the intermediates and acts as a mild oxidant to drive the aromatization of the imidazoline intermediate into the final benzimidazole[2].

  • Validation Checkpoint: The starting nitroaromatic compound is vibrantly yellow/orange. Successful reduction is marked by a distinct color shift to pale yellow, followed by darkening as the benzimidazole forms. TLC (5% MeOH in DCM) will confirm the disappearance of the high-Rf yellow spot and the emergence of a highly fluorescent product spot under 254 nm UV light.

Protocol B: Mild Nitro Reduction using Iron/Ammonium Chloride

When the target aldehyde is incompatible with dithionite, or when the isolated N1-methylbenzene-1,3,4-triamine is required for alternative coupling (e.g., reaction with carboxylic acids or orthoesters), this buffered reduction is the method of choice[3][4].

Step-by-Step Methodology:

  • Preparation: Suspend N1-Methyl-4-nitrobenzene-1,3-diamine (1.0 eq, 10 mmol) in a 2:1 mixture of Ethanol and Water (60 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 50 mmol) followed by Ammonium Chloride (NH₄Cl, 2.0 eq, 20 mmol).

  • Reduction: Heat the suspension to reflux (80 °C) and stir vigorously for 2 hours.

  • Workup: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot Ethanol. Concentrate the filtrate, basify with saturated NaHCO₃, and extract with Dichloromethane.

  • Causality: NH₄Cl provides a mildly acidic, buffered environment that activates the iron surface for single-electron transfer. Crucially, it avoids the use of strong acids (like HCl), which would protonate the resulting nucleophilic amines and stall the reaction or cause unwanted side reactions[3][4].

  • Validation Checkpoint: The reaction transitions from a suspension of grey iron powder to a dense, dark brown/black sludge of iron oxides (Fe₂O₃/Fe₃O₄). Complete consumption of the starting material can be verified by LC-MS, identifying the mass shift from M to M−30 (representing the loss of two oxygen atoms and the addition of two protons).

Quantitative Data Summary

The following table summarizes the comparative metrics for the primary derivatization strategies utilized to convert the nitroaniline moiety into a benzimidazole core.

MethodReagentsSolventTemp (°C)Time (h)Typical YieldKey Advantage
One-Pot Reductive Cyclization Na₂S₂O₄, R-CHODMSO903–570–90%True one-pot, transition-metal-free, highly scalable[2].
Iron-Buffered Reduction Fe powder, NH₄ClEtOH/H₂O80275–85%Mild conditions, avoids strong acids, preserves labile functional groups[3][4].
Catalytic Hydrogenation H₂, Pd/CMeOH or THF25–504–12>90%Cleanest crude product, ideal for isolating the triamine intermediate[4].

References

  • Synthesis of 2-Methylbenzimidazole in Continuous Flow: Mechanism of Cu–Pd/(K)
  • Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles | Request PDF - ResearchG
  • Development of Safe One-Pot Synthesis of N-1- and C-2-Substituted Benzimidazole via Reductive Cyclization of o-Nitroarylamine Using Na2S2O4 - ResearchG
  • EP2834224A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N1-Methyl-4-nitrobenzene-1,3-diamine

Welcome to the technical support center for the synthesis of N1-Methyl-4-nitrobenzene-1,3-diamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N1-Methyl-4-nitrobenzene-1,3-diamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this specific synthesis. The primary challenge in synthesizing this molecule is achieving the chemoselective reduction of a single nitro group on the precursor, 2,4-dinitro-N-methylaniline. This document provides the causal logic behind experimental choices to empower you to improve yield, minimize impurities, and ensure reproducible results.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common and effective route to N1-Methyl-4-nitrobenzene-1,3-diamine is the selective reduction of 2,4-dinitro-N-methylaniline. The key to a high-yield synthesis is to reduce the nitro group at the 4-position while leaving the nitro group at the 2-position untouched.

The Zinin reduction, which utilizes sodium sulfide or polysulfides, is a classic and highly effective method for this transformation.[1][2] The reaction is typically performed in an aqueous or alcoholic solution. The sulfide anion acts as a mild reducing agent, and under controlled conditions, it preferentially attacks the less sterically hindered and more electronically favorable nitro group.

In N-alkyl anilines like 2,4-dinitro-N-methylaniline, there is a preference for the reduction of the nitro group ortho to the amino group.[3][4] This is a critical consideration for this specific synthesis.

Synthetic_Pathway 2,4-dinitro-N-methylaniline 2,4-dinitro-N-methylaniline Product N1-Methyl-4-nitrobenzene-1,3-diamine 2,4-dinitro-N-methylaniline->Product Na₂S / H₂O (Selective Reduction) [Zinin Reaction] Byproduct N1-Methylbenzene-1,2,4-triamine Product->Byproduct Over-reduction (Excess Na₂S or High Temp) TLC_Monitoring cluster_0 TLC Plate Visualization Baseline Baseline SolventFront Solvent Front Lane1 SM Spot_SM1 Lane2 Co-spot Spot_SM2 Spot_Prod2 Lane3 Rxn Mix Spot_Prod3 Spot_Byprod3 Label_SM Starting Material (High Rf) Label_Prod Product (Mid Rf) Label_Byprod Byproduct (Low Rf)

Sources

Reference Data & Comparative Studies

Validation

Comparison of "N1-Methyl-4-nitrobenzene-1,3-diamine" and "N1-Methyl-4-nitrobenzene-1,2-diamine"

An in-depth comparative analysis of positional isomers is critical in advanced synthetic chemistry. As a Senior Application Scientist, one of the most common yet catastrophic procurement errors I encounter in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of positional isomers is critical in advanced synthetic chemistry. As a Senior Application Scientist, one of the most common yet catastrophic procurement errors I encounter in drug development and materials science is the conflation of structurally similar diamines.

While N1-Methyl-4-nitrobenzene-1,2-diamine (CAS 41939-61-1) and N1-Methyl-4-nitrobenzene-1,3-diamine (CAS 485841-59-6) share the exact same molecular weight (167.17 g/mol ) and functional groups, their divergent regiochemistry dictates entirely different synthetic destinies[1][2]. This guide objectively compares their mechanistic performance, structural utility, and experimental workflows to ensure precise application in your research.

Physicochemical Profiling & Structural Analysis

The fundamental difference between these two compounds lies in the spatial relationship of their amine groups. The ortho (1,2) arrangement enables intramolecular interactions, whereas the meta (1,3) arrangement forces intermolecular pathways.

Table 1: Comparative Physicochemical and Application Profile

Property / MetricN1-Methyl-4-nitrobenzene-1,2-diamineN1-Methyl-4-nitrobenzene-1,3-diamine
CAS Number 41939-61-1[3]485841-59-6[4]
Substitution Pattern Ortho (1,2-diamine)Meta (1,3-diamine)
Molecular Weight 167.17 g/mol [1]167.17 g/mol [5]
Primary Application API Precursor (e.g.,[6])Polymer chain extender, Azo dye intermediate
Dominant Reactivity Intramolecular cyclization (Heterocycles)Intermolecular condensation (Linear chains)
Steric Hindrance High (Adjacent amines)Low (Separated amines)

Mechanistic Divergence: Ortho vs. Meta Reactivity

The choice between these isomers is governed by the thermodynamics of ring formation .

The 1,2-Diamine (Ortho) Pathway: The proximity of the primary amine and the N-methylated secondary amine allows for the formation of highly stable 5- or 6-membered fused heterocyclic rings. When reacted with carboxylic acids or anhydrides, the 1,2-isomer readily undergoes dehydration to form benzimidazoles or quinoxalines . This specific cyclization is the foundational step in synthesizing the chemotherapeutic agent Bendamustine[6].

The 1,3-Diamine (Meta) Pathway: Because the amine groups are separated by a carbon atom on the benzene ring, intramolecular cyclization is sterically prohibited (forming a highly strained 4-membered ring is thermodynamically unfavorable). Consequently, the 1,3-isomer acts as a bifunctional monomer. It is strictly utilized for linear polycondensation (forming polyamides or polyurethanes) or as a cross-linking agent in materials science.

Reactivity Root Nitro-phenylenediamine Isomers Ortho 1,2-Diamine (Ortho) Root->Ortho Meta 1,3-Diamine (Meta) Root->Meta Ortho_Rx Intramolecular Cyclization Ortho->Ortho_Rx Meta_Rx Intermolecular Condensation Meta->Meta_Rx Ortho_Prod Fused Heterocycles (e.g., Benzimidazoles) Ortho_Rx->Ortho_Prod Meta_Prod Linear Polymers / Dyes (e.g., Polyamides) Meta_Rx->Meta_Prod

Divergent reactivity profiles of ortho (1,2) versus meta (1,3) diamine isomers.

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical application of these mechanistic principles, below are two distinct, self-validating experimental protocols tailored to each isomer.

Protocol A: Synthesis of Benzimidazole Precursor from the 1,2-Diamine

Application: Drug Discovery (Bendamustine Scaffold)

  • Objective: Generate 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid ethyl ester.

  • Step 1: Regioselective Amidation

    • Action: Dissolve 1.0 eq of N1-Methyl-4-nitrobenzene-1,2-diamine in anhydrous Tetrahydrofuran (THF). Add 1.05 eq of glutaric anhydride. Reflux for 4 hours[6].

    • Causality: The primary amine at the 2-position is less sterically hindered and more nucleophilic than the N-methylated secondary amine, ensuring regioselective ring-opening of the anhydride. THF is chosen for its optimal boiling point and solubilizing properties.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). The bright red starting material (Rf ~0.7) will disappear, replaced by a baseline-hugging spot indicating the highly polar carboxylic acid intermediate.

  • Step 2: Acid-Catalyzed Cyclization & Esterification

    • Action: Remove THF in vacuo. Resuspend the crude amide in absolute ethanol. Add catalytic p-toluenesulfonic acid (p-TsOH) and reflux for 12 hours.

    • Causality: The acidic environment drives the intramolecular dehydration between the secondary amine and the amide carbonyl to form the rigid benzimidazole core. Concurrently, the terminal carboxylic acid undergoes Fischer esterification with ethanol, preventing unwanted intermolecular polymerization[6].

    • Self-Validation: Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Confirm the disappearance of the intermediate mass and the appearance of the target mass [M+H]+=292.1 .

G A N1-Methyl-4-nitrobenzene-1,2-diamine (Ortho Isomer) B Glutaric Anhydride Addition (THF, Δ) A->B C Amide Intermediate (Open Chain) B->C D Acid-Catalyzed Cyclization (-H2O) C->D E Benzimidazole Scaffold (Bendamustine Precursor) D->E

Reaction pathway of N1-Methyl-4-nitrobenzene-1,2-diamine forming a benzimidazole scaffold.

Protocol B: Linear Polycondensation of the 1,3-Diamine

Application: Materials Science (Polyamide Synthesis)

  • Objective: Synthesis of a rigid, nitro-functionalized polyamide oligomer.

  • Step 1: Intermolecular Polymerization

    • Action: Dissolve 1.0 eq of N1-Methyl-4-nitrobenzene-1,3-diamine in N-methyl-2-pyrrolidone (NMP) under inert atmosphere. Add 1.0 eq of a diacid chloride (e.g., adipoyl chloride) dropwise at 0°C.

    • Causality: Because the meta-positioning strictly prevents ring closure, the diamine acts as a chain extender. The reaction must be kept cold initially to control the highly exothermic polycondensation and prevent premature chain termination or solvent degradation.

    • Self-Validation: The macroscopic viscosity of the solution will noticeably increase within 30 minutes. Precipitation of the mixture into cold methanol yields the solid polymer, which can be validated via Gel Permeation Chromatography (GPC) to confirm molecular weight distribution.

Conclusion

For drug development professionals targeting heterocyclic pharmacophores (such as benzimidazoles or quinoxalines), the 1,2-diamine (CAS 41939-61-1) is the mandatory starting material. Attempting cyclization protocols with the 1,3-diamine (CAS 485841-59-6) will result in total synthesis failure, yielding intractable linear oligomers instead. Conversely, materials scientists requiring linear chain extension must strictly utilize the 1,3-isomer to avoid spontaneous, chain-terminating ring closures.

References

  • PubChem - 1-N-methyl-4-nitrobenzene-1,2-diamine (CID 3420025). National Center for Biotechnology Information. Available at:[Link]

  • US Patent US8987469B2 - Process for the preparation of bendamustine. Google Patents.

Sources

Comparative

Comparative Guide: Evaluating N1-Methyl-4-nitrobenzene-1,3-diamine (CAS 485841-59-6) vs. Indirect SNAr Precursors in Benzimidazole Drug Discovery

Executive Summary The benzimidazole ring system is universally recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from anthelmintics to targeted kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole ring system is universally recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from anthelmintics to targeted kinase inhibitors[1]. The successful synthesis of highly substituted, regiochemically pure benzimidazoles relies entirely on the quality of the starting o-phenylenediamine derivatives[2].

For researchers and drug development professionals, N1-Methyl-4-nitrobenzene-1,3-diamine (CAS 485841-59-6) serves as a critical synthetic building block[3]. This guide objectively compares the operational and chemical performance of utilizing high-purity, commercially sourced N1-Methyl-4-nitrobenzene-1,3-diamine—validated via a rigorous Certificate of Analysis (CoA)—against the traditional in-house indirect synthesis via Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale & Pathway Comparison

Historically, researchers have synthesized N-alkylated nitroanilines in-house via an SNAr reaction between 4-fluoro-3-nitroaniline (or 2,4-difluoronitrobenzene) and methylamine[4]. However, as a Senior Application Scientist, I strongly advise against this indirect route for scale-up due to several mechanistic liabilities:

  • Regioselectivity and Over-amination: The SNAr reaction is highly dependent on solvent polarity and temperature. In protic solvents, the intermediate Meisenheimer complex can lead to competitive displacement, generating N3-methylated or N1,N3-dimethylated impurities[5].

  • Harsh Activation Barriers: Achieving full conversion often requires high-pressure flow chemistry or microwave irradiation to force the substitution[4].

  • Downstream Interference: Trace unreacted fluoronitrobenzene or isomeric byproducts carry over into the subsequent nitro-reduction step, severely complicating the isolation of the target o-phenylenediamine.

By contrast, utilizing a direct, CoA-validated source of N1-Methyl-4-nitrobenzene-1,3-diamine bypasses these thermodynamic bottlenecks. It ensures that the stoichiometry and regiocontrol of the downstream cyclization are perfectly maintained.

SyntheticWorkflow Start1 Indirect Route: 4-Fluoro-3-nitroaniline SNAr SNAr with Methylamine (High Temp / Pressure) Start1->SNAr Impurity Regioisomers & Over-amination SNAr->Impurity Side Reactions Reduction Nitro Reduction (Pd/C, H2) SNAr->Reduction Purified Int. Start2 Direct Route: N1-Methyl-4-nitrobenzene-1,3-diamine CoA CoA Validated (>98% Purity) Start2->CoA CoA->Reduction Direct Use Cyclization Benzimidazole Cyclization (Aldehyde + Oxidant) Reduction->Cyclization Product Target Benzimidazole Therapeutic Scaffold Cyclization->Product

Fig 1. Workflow comparing indirect SNAr synthesis vs. direct use of CoA-validated intermediate.

Deconstructing the Certificate of Analysis (CoA): Causality in Quality

A standard CoA is not merely a regulatory checkbox; it is a predictive tool for reaction success. When evaluating N1-Methyl-4-nitrobenzene-1,3-diamine for benzimidazole synthesis, specific analytical parameters directly dictate the outcome of the cyclization step.

  • HPLC Purity (>98.0%): Ensures the absence of regioisomers. Causality: Isomeric diamines will react with aldehydes to form inseparable benzimidazole regioisomers, drastically reducing the isolated yield of the target API and requiring costly preparative HPLC for separation.

  • Moisture Content (Karl Fischer, <0.5%): Causality: Many modern benzimidazole cyclizations utilize moisture-sensitive Lewis acid catalysts or water-soluble oxidants like Na2S2O5[6][7]. Excess water hydrolyzes the transient imine intermediate before cyclization can occur, stalling the reaction.

  • Heavy Metals (ICP-MS, <10 ppm): Causality: Trace transition metals from upstream manufacturing can irreversibly poison the Palladium-on-Carbon (Pd/C) catalyst required for the subsequent nitro-reduction step.

CoAWorkflow Sample Batch Sample CAS 485841-59-6 HPLC RP-HPLC (UV 254nm) Isomeric Purity Sample->HPLC KF Karl Fischer Moisture Content Sample->KF ICP ICP-MS Heavy Metals (Pd/Fe) Sample->ICP Release Final CoA Release QA Approved HPLC->Release KF->Release ICP->Release

Fig 2. Self-validating analytical workflow for generating a rigorous Certificate of Analysis.

Experimental Data & Performance Comparison

To objectively evaluate the two approaches, a standardized two-step synthesis of a model 2-aryl-1-methyl-1H-benzo[d]imidazole-6-amine was performed. The data below highlights the stark contrast between using premium commercial material versus crude in-house precursors.

Table 1: CoA Parameter Comparison

Analytical ParameterPremium Commercial Grade (CAS 485841-59-6)In-House SNAr Crude ProductCausality / Downstream Impact
HPLC Purity > 98.5%~ 85.0%Prevents formation of inseparable benzimidazole regioisomers.
Isomeric Impurities < 0.5%8.0 - 12.0%Ensures strict regiocontrol during aldehyde condensation.
Moisture (KF) < 0.5%> 2.0%Prevents hydrolysis of Lewis acid catalysts and imine intermediates.
Heavy Metals < 10 ppmN/APrevents poisoning of Pd/C catalyst during nitro reduction.

Table 2: Downstream Performance Metrics (Benzimidazole Synthesis)

MetricDirect Route (Using CoA-Validated Material)Indirect Route (In-House SNAr Precursor)
Overall Yield (2 steps) 84%52%
E-factor (Waste/Product) 12.538.2
Chromatographic Purity > 99.0%91.5%
Time to Target 8 hours36 hours

Self-Validating Experimental Protocol: One-Pot Reduction and Cyclization

The following methodology utilizes CoA-validated N1-Methyl-4-nitrobenzene-1,3-diamine[3] and incorporates internal analytical checkpoints to ensure a self-validating, fail-safe workflow.

Step 1: Catalytic Nitro Reduction

  • Dissolve 10 mmol of N1-Methyl-4-nitrobenzene-1,3-diamine in 50 mL of anhydrous Methanol.

  • Carefully add 10% Pd/C (10 mol% Pd). Caution: Pd/C is highly pyrophoric; add under an inert Argon atmosphere.

  • Purge the reaction vessel with Hydrogen gas (H2) and stir vigorously at room temperature for 3 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The reduction is deemed complete only when the precursor mass (m/z 168 [M+H]+) is entirely replaced by the diamine mass (m/z 138 [M+H]+). Proceeding prematurely will result in unreacted nitro compounds oxidizing the subsequent steps.

Step 2: Oxidative Cyclization

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Transfer the filtrate to a microwave-safe vial. Add 10 mmol of the desired aryl aldehyde and 1.2 equivalents of Sodium Metabisulfite (Na2S2O5) acting as the oxidant[7].

  • Subject the mixture to microwave irradiation (100W, 80°C) for 15 minutes[6].

  • Validation Checkpoint: Analyze via TLC (DCM:MeOH 9:1). The successful formation of the benzimidazole core is indicated by the disappearance of the diamine intermediate and the appearance of a highly fluorescent blue spot under UV 254nm, characteristic of the conjugated benzimidazole system.

  • Evaporate the solvent, resuspend in ethyl acetate, wash with brine, dry over MgSO4, and concentrate to yield the highly pure benzimidazole product.

References

  • [6] An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Journal of Chemistry Reviews. Available at:[Link]

  • [2] An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at:[Link]

  • [1] SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. Available at:[Link]

  • [7] Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... National Institutes of Health (PMC). Available at:[Link]

  • [4] Flow SNAr coupling with 1-fluoro-4-nitrobenzene. RSC Advances. Available at:[Link]

  • [5] The mechanism of aromatic nucleophilic substitution reaction between ethanolamine and fluoro-nitrobenzenes: An investigation by kinetic measurements and DFT calculations. ResearchGate. Available at:[Link]

Sources

Validation

Comparative Reactivity of Methyl-Nitrobenzene-Diamine Isomers: A Technical Guide

Executive Summary Methyl-nitrobenzene-diamine isomers—universally referred to in toxicological and environmental literature as diaminonitrotoluenes (DANTs) —are critical intermediates in the reductive degradation of 2,4,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-nitrobenzene-diamine isomers—universally referred to in toxicological and environmental literature as diaminonitrotoluenes (DANTs) —are critical intermediates in the reductive degradation of 2,4,6-trinitrotoluene (TNT). Understanding their comparative reactivity is essential for environmental remediation, drug development involving nitroaromatic scaffolds, and toxicological risk assessments. This guide objectively compares the two primary isomers: 2,4-diamino-6-nitrotoluene (2,4-DANT) and 2,6-diamino-4-nitrotoluene (2,6-DANT) , detailing how subtle structural shifts dictate their thermodynamic stability, bioconversion pathways, and environmental persistence.

Mechanistic Causality: Steric Shielding and Redox Potentials

The reactivity of DANT isomers is fundamentally governed by their one-electron redox potentials ( E1o′​ ) and the steric hindrance imposed by the methyl group.

1. Redox Potential & Polarization The enzymatic reduction of nitro groups requires the stabilization of a one-electron reduced intermediate. In isomers where the nitro group is located in the ortho position relative to the methyl group (e.g., the 6-nitro group in 2,4-DANT), the hydrophobic methyl group physically shields the nitro group from stabilizing solvent effects.1[1]. Consequently, ortho-nitro groups are thermodynamically harder to reduce than para-nitro groups.

2. Enzymatic Acetylation vs. Persistence When evaluating further downstream bioconversion, 2,4-DANT is readily transformed into 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT) under both anoxic and aerobic conditions. This occurs because the amino group at the para position (4-position) is sterically accessible to acetyltransferase enzymes. Conversely, 2,6-DANT possesses amino groups exclusively at the ortho positions (2 and 6).2[2].

Comparative Toxicity Profiles

Sequential nitroreduction of TNT generally decreases acute toxicity but increases the risk of long-term environmental persistence. In aquatic toxicity models utilizing sheepshead minnows (Cyprinodon variegatus), the 5-day LC50 for the monoamino intermediate 2-ADNT was determined to be 8.6 mg/L.3[3]. While DANTs are less acutely toxic than their parent compounds, their potential to form persistent complexes necessitates rigorous analytical tracking.

Experimental Workflow: Self-Validating Bioconversion Assay

To objectively compare the reactivity and fate of DANT isomers, researchers must employ tightly controlled, self-validating anoxic assays. The following protocol ensures data integrity through mass-balance verification and strict abiotic controls.

Phase 1: Matrix Preparation & Spiking

  • Inoculate a defined minimal salts medium with a standardized nitroreductase-expressing bacterial consortium.

  • Spike parallel reactors with 50 µM of either 2,4-DANT or 2,6-DANT. Causality: Testing isomers in parallel, rather than multiplexed, prevents competitive enzymatic inhibition at the active site, ensuring the calculated kinetic rates reflect true isomer-specific reactivity.

Phase 2: Anoxic Incubation & Sampling 3. Purge the reactor headspace with ultra-high purity N₂ to maintain strictly anoxic conditions, sealing with PTFE-lined septa. Incubate at 30°C in the dark. Causality: Oxygen must be strictly excluded because4[4]. 4. At predetermined time points (e.g., 0, 12, 24, 48, 96 hours), withdraw 1 mL aliquots using a gas-tight syringe.

Phase 3: Quenching & Mass-Balance Extraction 5. Immediately quench biological activity by adding 1 mL of ice-cold acetonitrile to the aliquot. Centrifuge at 10,000 x g for 10 minutes to pellet biomass. Self-Validation Check: Include a heat-killed biomass control reactor. The total molar sum of the parent isomer and quantified metabolites in the live reactor must equal the parent concentration in the heat-killed control. A deviation >5% indicates unquantified volatile loss or irreversible covalent binding to the biomass.

Phase 4: HPLC-UV/Vis Quantification 6. Analyze supernatants using an HPLC equipped with a photo diode array (PDA) detector.3[3]. Causality: The RP-Amide C-16 stationary phase is explicitly chosen over standard C18 columns because the embedded amide groups provide superior retention, preventing peak collapse and ensuring baseline resolution for highly polar, multi-amino aromatic isomers.

Quantitative Data Comparison

The following table summarizes the physicochemical and biological distinctions between the two primary isomers.

Property / Metric2,4-Diamino-6-nitrotoluene (2,4-DANT)2,6-Diamino-4-nitrotoluene (2,6-DANT)
Structural Configuration Aminos at ortho (2) and para (4); Nitro at ortho (6)Aminos at ortho (2, 6); Nitro at para (4)
Redox Potential ( E1o′​ ) More negative (Thermodynamically harder to reduce)Less negative (Thermodynamically easier to reduce)
Steric Hindrance Ortho-nitro shielded by the methyl groupOrtho-aminos shielded by the methyl group
Primary Biological Fate Enzymatic acetylation to 4-N-AcANTHighly recalcitrant; persistent dead-end
Acute Toxicity (LC50) 50.3 mg/L (Sheepshead minnow)Data limited (Assumed low acute toxicity)

Pathway Visualization

G TNT 2,4,6-Trinitrotoluene (TNT) ADNT2 2-ADNT (Monoamino Isomer) TNT->ADNT2 Nitroreductase (Fast) ADNT4 4-ADNT (Monoamino Isomer) TNT->ADNT4 Nitroreductase (Slow) DANT24 2,4-DANT (Major Diamino Isomer) ADNT2->DANT24 Para-reduction DANT26 2,6-DANT (Minor Diamino Isomer) ADNT2->DANT26 Ortho-reduction ADNT4->DANT24 Ortho-reduction AcANT 4-N-AcANT (Acetylated) DANT24->AcANT Enzymatic Acetylation (Para-amino exposed) DeadEnd Persistent in Soil DANT26->DeadEnd Steric Hindrance (Ortho-aminos blocked)

Metabolic reduction pathway of TNT to diaminonitrotoluene isomers and their subsequent fates.

References

  • Source: ACS Publications (Environmental Science & Technology)
  • Source: PMC - NIH (Microbiology and Molecular Biology Reviews)
  • Source: ASM Journals (Applied and Environmental Microbiology)
  • Source: DTIC (Ecotoxicology and Environmental Safety)

Sources

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